
7-Chloro-2-(pyridin-3-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlor-2-(pyridin-3-yl)indolin ist eine heterocyclische Verbindung, die zur Indolin-Familie gehört. Indolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Das Vorhandensein eines Chloratoms an der 7. Position und einer Pyridin-3-yl-Gruppe an der 2. Position des Indolinrings verleiht dieser Verbindung einzigartige chemische Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Chlor-2-(pyridin-3-yl)indolin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 7-Chlorindolin und 3-Brompyridin.
Kupplungsreaktion: Eine palladiumkatalysierte Kreuzkupplungsreaktion, wie die Suzuki-Miyaura-Kupplung, wird verwendet, um 7-Chlorindolin mit 3-Brompyridin zu koppeln. Diese Reaktion wird in Gegenwart einer Base (z. B. Kaliumcarbonat) und eines Palladiumkatalysators (z. B. Pd(PPh3)4) in einem organischen Lösungsmittel (z. B. Toluol) unter einer inerten Atmosphäre durchgeführt.
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um reines 7-Chlor-2-(pyridin-3-yl)indolin zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 7-Chlor-2-(pyridin-3-yl)indolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Chlor-2-(pyridin-3-yl)indolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxindol-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln, wie z. B. 7-Chlor-2-(pyridin-3-yl)indolin-3-ol.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Lewis-Säuren (z. B. AlCl3) als Katalysatoren.
Hauptprodukte
Oxidation: Oxindol-Derivate.
Reduktion: Reduzierte Indolin-Derivate.
Substitution: Verschiedene substituierte Indolin-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und Pharmazeutika.
Biologie: Sie hat sich als Hemmer bestimmter Enzyme und Rezeptoren gezeigt, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin: Die Forschung hat ihr Potenzial als Antikrebs-, Antiviral- und Entzündungshemmer aufgezeigt.
Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und Materialwissenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-Chlor-2-(pyridin-3-yl)indolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Enzymhemmung: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die nachfolgende katalytische Aktivität verhindert.
Rezeptorbindung: Sie kann an Rezeptoren auf Zelloberflächen binden und so Signaltransduktionswege modulieren und zelluläre Reaktionen beeinflussen.
Beteiligte Pfade: Die Verbindung kann Pfade beeinflussen, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Chlor-2-(pyridin-2-yl)indolin: Ähnliche Struktur, aber mit der Pyridinylgruppe an der 2. Position.
7-Chlor-2-(pyridin-4-yl)indolin: Ähnliche Struktur, aber mit der Pyridinylgruppe an der 4. Position.
7-Chlor-2-(chinolin-3-yl)indolin: Ähnliche Struktur, aber mit einer Chinolinylgruppe anstelle einer Pyridinylgruppe.
Einzigartigkeit
7-Chlor-2-(pyridin-3-yl)indolin ist einzigartig aufgrund der spezifischen Positionierung der Chlor- und Pyridinylgruppen, die ihr eindeutige chemische und biologische Eigenschaften verleihen. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C13H11ClN2 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
7-chloro-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-5-1-3-9-7-12(16-13(9)11)10-4-2-6-15-8-10/h1-6,8,12,16H,7H2 |
InChI-Schlüssel |
GRDJJBZNFVKIDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1C=CC=C2Cl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

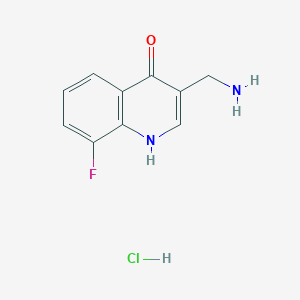



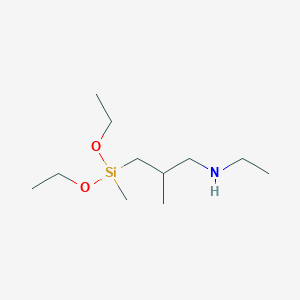


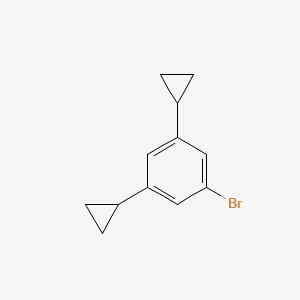
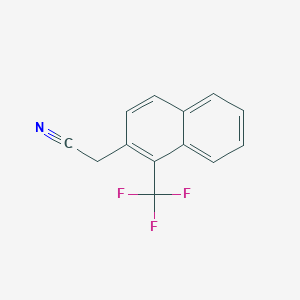
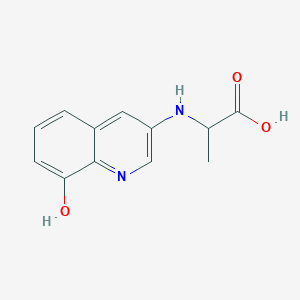
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
